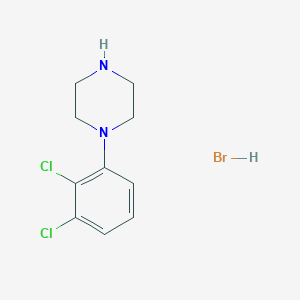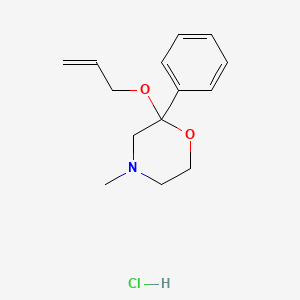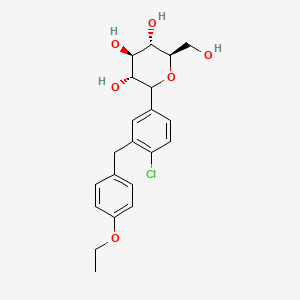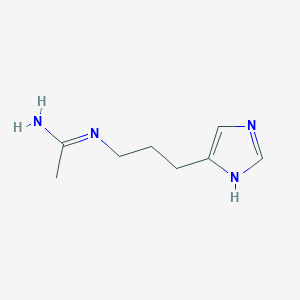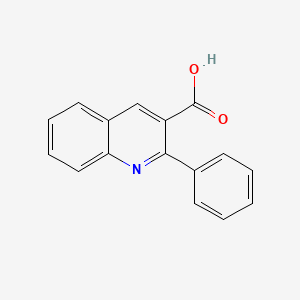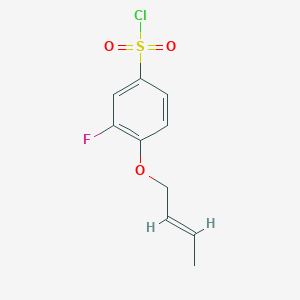
4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride is an organic compound that belongs to the class of benzenesulfonyl chlorides. This compound is characterized by the presence of a but-2-en-1-yloxy group and a fluorine atom attached to a benzene ring, along with a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride typically involves the reaction of 4-hydroxy-3-fluorobenzenesulfonyl chloride with but-2-en-1-ol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the ether linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition reactions: The but-2-en-1-yloxy group can undergo addition reactions with electrophiles, leading to the formation of various adducts.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Addition reactions: Electrophiles such as halogens or acids can be used in addition reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, as well as various adducts from addition reactions .
Applications De Recherche Scientifique
4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(But-2-en-1-yloxy)-3-chlorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.
4-(But-2-en-1-yloxy)-3-bromobenzenesulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.
4-(But-2-en-1-yloxy)-3-iodobenzenesulfonyl chloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(But-2-en-1-yloxy)-3-fluorobenzenesulfonyl chloride imparts unique properties such as increased electronegativity and reactivity compared to its chlorine, bromine, and iodine analogs. This can influence the compound’s behavior in chemical reactions and its applications in various fields .
Propriétés
Formule moléculaire |
C10H10ClFO3S |
|---|---|
Poids moléculaire |
264.70 g/mol |
Nom IUPAC |
4-[(E)-but-2-enoxy]-3-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C10H10ClFO3S/c1-2-3-6-15-10-5-4-8(7-9(10)12)16(11,13)14/h2-5,7H,6H2,1H3/b3-2+ |
Clé InChI |
MQBWJJBIYAGRHV-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/COC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
SMILES canonique |
CC=CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Methoxymethyl)thio)-1H-benzo[d]imidazole](/img/structure/B12818791.png)
![(R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12818794.png)
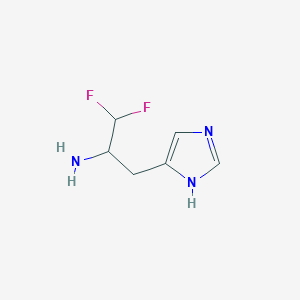
![8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12818803.png)
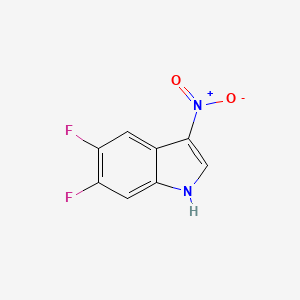
![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione](/img/structure/B12818822.png)
![(S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one](/img/structure/B12818823.png)

